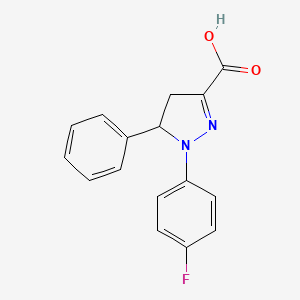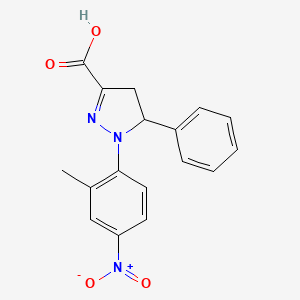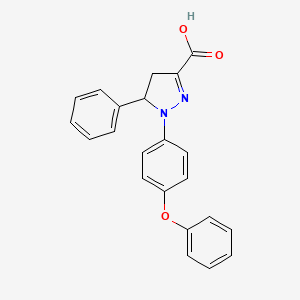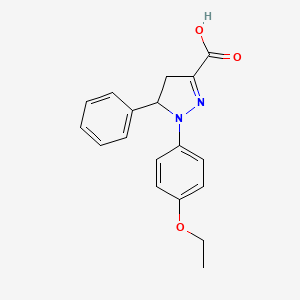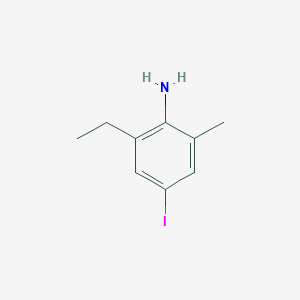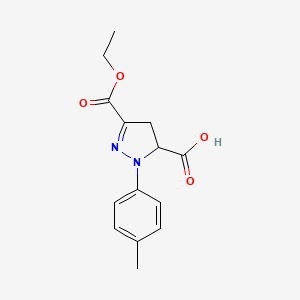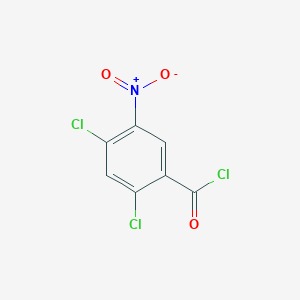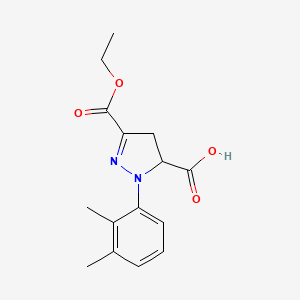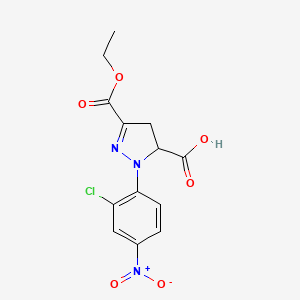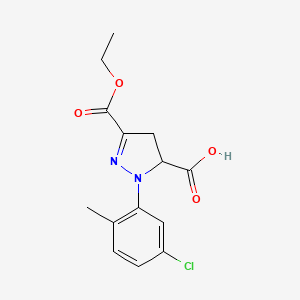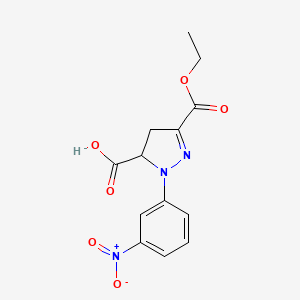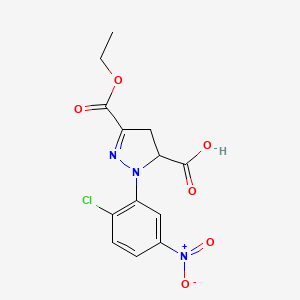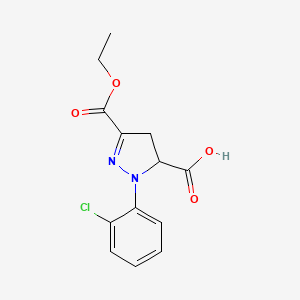
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as CEPEPC, is a pyrazole-based carboxylic acid that has been studied for its potential applications in scientific research. CEPEPC is a synthetic compound that has been found to have a number of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is involved in the breakdown of anandamide, an endocannabinoid that is involved in pain modulation, appetite, and other physiological processes. 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has also been studied for its potential applications in the field of cancer research. It has been found to act as an inhibitor of the enzyme fatty acid synthase (FAS), which plays a role in the biosynthesis of fatty acids. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the field of neurodegenerative disease research.
Mecanismo De Acción
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid acts as an inhibitor of FAAH and FAS by binding to these enzymes and blocking their activity. By blocking the activity of FAAH, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid increases the levels of anandamide in the body, which can have a number of beneficial effects. By blocking the activity of FAS, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibits the biosynthesis of fatty acids, which can be beneficial in the treatment of certain types of cancer.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have a number of biochemical and physiological effects. By blocking the activity of FAAH, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid increases the levels of anandamide in the body, which can have a number of beneficial effects, including pain relief and appetite suppression. By blocking the activity of FAS, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibits the biosynthesis of fatty acids, which can be beneficial in the treatment of certain types of cancer. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its high solubility in a variety of solvents, which makes it easy to use in laboratory experiments. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is stable in a wide range of temperatures and pH levels, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its low bioavailability, which limits its potential applications in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for research on 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. One potential direction is to further investigate its potential applications in the field of cancer research. Another potential direction is to investigate its potential applications in the field of neurodegenerative disease research. In addition, further research could be conducted to investigate the potential therapeutic applications of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. Finally, further research could be conducted to investigate the effects of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid on other enzymes and biochemical pathways.
Métodos De Síntesis
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is synthesized through the reaction of 2-chlorophenylacetic acid and ethyl chloroformate in the presence of triethylamine. This reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction takes place through a nucleophilic substitution and results in the formation of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4/c1-2-20-13(19)9-7-11(12(17)18)16(15-9)10-6-4-3-5-8(10)14/h3-6,11H,2,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVWMIYLOIFWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

